1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole
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Overview
Description
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of action
Imidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” might interact with various targets in the body.
Mode of action
The mode of action of imidazole derivatives is often related to their ability to recognize and bind to different types of analytes . The specific interactions between “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” and its targets would depend on the specific structure of the compound and the nature of the target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2,2-Diethoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2,2-diethoxyethyl halide in the presence of a base such as potassium carbonate.
Addition of the Phenylethenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Hydrogenated benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-diethoxyethyl)-1H-1,3-benzodiazole: Lacks the phenylethenyl group.
2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole: Lacks the 2,2-diethoxyethyl group.
1H-1,3-benzodiazole: The core structure without any substituents.
Uniqueness
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is unique due to the presence of both the 2,2-diethoxyethyl and phenylethenyl groups
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-24-21(25-4-2)16-23-19-13-9-8-12-18(19)22-20(23)15-14-17-10-6-5-7-11-17/h5-15,21H,3-4,16H2,1-2H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVSUSHWJSWITJ-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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